molecular formula C9H11N3O3 B1597253 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate CAS No. 306935-58-0

2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate

Cat. No.: B1597253
CAS No.: 306935-58-0
M. Wt: 209.20 g/mol
InChI Key: FKNKWBPMSONJSO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate is a chemical compound with the molecular formula C9H15N3O5. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The specific mechanism of action for 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate remains an area of investigation. Researchers are exploring its interactions with biological targets and potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate typically involves the nitration of 2,2-dimethylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted Benzimidazoles: Formed by substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbenzimidazole: Lacks the nitro group but shares the core benzimidazole structure.

    5-Nitrobenzimidazole: Contains the nitro group but lacks the dimethyl substitution.

    2,2-Dimethyl-5-nitrobenzimidazole: Similar structure but without the trihydrate form.

Uniqueness

2,2-Dimethyl-5-nitro-2H-benzimidazole trihydrate is unique due to the presence of both the dimethyl and nitro groups, as well as the trihydrate form. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate involves the nitration of 2,2-dimethyl-1H-benzimidazole followed by the addition of water to form the trihydrate.", "Starting Materials": [ "2,2-dimethyl-1H-benzimidazole", "Nitric acid", "Sulfuric acid", "Water" ], "Reaction": [ "Add 2,2-dimethyl-1H-benzimidazole to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C.", "Stir the mixture for 2-3 hours at the same temperature.", "Pour the reaction mixture into ice-cold water and filter the resulting solid.", "Wash the solid with water and dry it to obtain 2,2-dimethyl-5-nitro-2H-benzimidazole.", "Add water to 2,2-dimethyl-5-nitro-2H-benzimidazole and stir until the solid dissolves completely.", "Allow the solution to stand at room temperature to form 2,2-dimethyl-5-nitro-2H-benzimidazole trihydrate.", "Filter the solid and dry it to obtain the final product." ] }

CAS No.

306935-58-0

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2,2-dimethyl-5-nitrobenzimidazole;hydrate

InChI

InChI=1S/C9H9N3O2.H2O/c1-9(2)10-7-4-3-6(12(13)14)5-8(7)11-9;/h3-5H,1-2H3;1H2

InChI Key

FKNKWBPMSONJSO-UHFFFAOYSA-N

SMILES

CC1(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C.O.O.O

Canonical SMILES

CC1(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C.O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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